2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxa-3-azabicyclo[310]hex-3-ene-4-carbaldehyde is a chemical compound with the molecular formula C5H5NO2 It is a bicyclic compound containing both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde typically involves the reaction of diazoalkanes with activated isoxazole double bonds. This reaction forms the bicyclic ring system characteristic of the compound . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis likely follows similar principles as laboratory methods but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-oxa-3-azabicyclo[3.1.0]hexane: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde: Similar structure but lacks the oxygen atom, affecting its chemical properties and reactivity.
Uniqueness
2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde is unique due to the presence of both oxygen and nitrogen atoms in its bicyclic structure, along with an aldehyde group. This combination of features gives it distinct reactivity and potential for diverse applications in scientific research.
Properties
CAS No. |
2649066-45-3 |
---|---|
Molecular Formula |
C5H5NO2 |
Molecular Weight |
111.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.